4,5-Dibromo-2-fluorobenzoic acid

pKa acidity physicochemical properties

Researchers requiring iterative biaryl construction often face bottlenecks requiring re-halogenation. 4,5-Dibromo-2-fluorobenzoic acid provides the exact solution with its differentiated tri-halogenated scaffold. - Enables two sequential Suzuki-Miyaura couplings without intermediate re-halogenation, expediting SAR exploration. - Ortho-fluorine substituent increases carboxylic acid acidity (pKa ~2.65 vs. ~3.04 for non-fluorinated analogs), improving solubility and salt formation for agrochemical formulations. - High bromine content (density 2.15 g/cm³) enhances molecular polarizability for liquid crystal precursor development. Supplied as a solid with consistent purity, ensuring reliable performance in medicinal chemistry and material science workflows.

Molecular Formula C7H3Br2FO2
Molecular Weight 297.9 g/mol
CAS No. 289039-48-1
Cat. No. B110514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-2-fluorobenzoic acid
CAS289039-48-1
Synonyms4,5-Dibromo-2-fluoro-benzoic Acid
Molecular FormulaC7H3Br2FO2
Molecular Weight297.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Br)F)C(=O)O
InChIInChI=1S/C7H3Br2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12)
InChIKeyWQYCLZJOUMEOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromo-2-fluorobenzoic acid: Dual-Brominated Building Block


4,5-Dibromo-2-fluorobenzoic acid (CAS 289039-48-1) is a tri-halogenated benzoic acid derivative bearing bromine atoms at the 4- and 5-positions and a fluorine atom at the 2-position . With a molecular weight of 297.90 g/mol and a predicted density of 2.15 g/cm³, it is supplied as a solid and employed primarily as a versatile intermediate in pharmaceutical and agrochemical synthesis, as well as in liquid crystal material development . Its dual bromine substitution pattern confers the potential for orthogonal, sequential cross-coupling reactions that are inaccessible to monobromo analogs .

Why Monobromo Analogs Fall Short for 4,5-Dibromo-2-fluorobenzoic acid


Attempting to substitute 4,5-dibromo-2-fluorobenzoic acid with structurally similar monobromo analogs (e.g., 4-bromo-2-fluorobenzoic acid) or non-fluorinated dibromo derivatives introduces critical performance gaps: (i) loss of the second bromine eliminates the capacity for sequential, orthogonal cross-coupling steps [1]; (ii) removal of the ortho-fluorine substituent reduces the carboxylic acid acidity by approximately 0.4 pKa units, altering solubility, salt formation, and potential bioisosteric interactions ; and (iii) the substantial reduction in density (~19%) and molecular weight (~36%) modifies physical handling, formulation, and shipping characteristics . These differences are quantified in the evidence items below.

4,5-Dibromo-2-fluorobenzoic acid vs. Analogs: Quantitative Evidence


Enhanced Carboxylic Acid Acidity

The predicted pKa of 4,5-dibromo-2-fluorobenzoic acid (2.65 ± 0.10) is approximately 0.39 units lower than that of 4-bromo-2-fluorobenzoic acid (3.04 ± 0.10) , reflecting the cumulative electron-withdrawing effect of the second bromine substituent. A lower pKa signifies a stronger acid, which can affect aqueous solubility, ionization state at physiological pH, and salt-forming propensity—all critical parameters for downstream synthetic and formulation workflows.

pKa acidity physicochemical properties salt formation

Higher Density Compared to Monobromo Analog

4,5-Dibromo-2-fluorobenzoic acid exhibits a predicted density of 2.15 g/cm³ [1], which is approximately 19% higher than the density of 4-bromo-2-fluorobenzoic acid (1.8 g/cm³) . This substantial difference arises from the additional bromine atom (atomic weight ~80 Da) and has implications for bulk handling, shipping costs, and formulation into materials such as liquid crystal composites where higher density can influence molecular orientation and stability.

density physical properties material science handling

Dual Bromine Sites for Sequential Cross-Coupling

The presence of two aryl bromide substituents at the 4- and 5-positions allows 4,5-dibromo-2-fluorobenzoic acid to participate in sequential Suzuki-Miyaura cross-coupling reactions, enabling the stepwise introduction of two distinct aryl or heteroaryl groups [1]. Monobromo analogs such as 4-bromo-2-fluorobenzoic acid can only undergo a single coupling event, limiting molecular diversification. While direct quantitative selectivity data for this specific compound are not published, the class of symmetric dibromoarenes is well-established to achieve selective monoarylation yields of approximately 40–58% under mechanochemical or solution-phase conditions, with the remaining bromide available for a second orthogonal coupling [1]. This synthetic versatility is a structural property of the compound and does not require additional protecting group strategies.

sequential coupling Suzuki-Miyaura orthogonal reactivity diversification

High-Value Applications of 4,5-Dibromo-2-fluorobenzoic acid


Sequential Cross-Coupling for Biaryl Pharmaceuticals

The dual bromine architecture of 4,5-dibromo-2-fluorobenzoic acid enables two sequential Suzuki-Miyaura couplings without intermediate re-halogenation [1]. This is particularly valuable in medicinal chemistry programs where rapid SAR exploration of biaryl-containing scaffolds is required. The ortho-fluorine substituent further enhances metabolic stability of downstream products, a common strategy in drug design .

Liquid Crystal Material Formulation

With a density of 2.15 g/cm³ and two polarizable bromine atoms, 4,5-dibromo-2-fluorobenzoic acid is employed as a precursor in the development of hydrogen-bonded liquid crystal (HBLC) materials . The high bromine content influences molecular polarizability and orientation stability, while the carboxylic acid moiety enables hydrogen-bond-mediated supramolecular assembly.

Agrochemical Salt Formulation via Enhanced Acidity

The enhanced acidity (pKa 2.65 vs. 3.04 for monobromo analogs) makes 4,5-dibromo-2-fluorobenzoic acid a preferred intermediate when the target agrochemical requires a carboxylic acid moiety that remains ionized under mildly acidic formulation conditions, improving water solubility and bioavailability of the final active ingredient.

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